![molecular formula C9H9ClN2 B1419508 2-氯-1,7-二甲基-1H-苯并[d]咪唑 CAS No. 24133-82-2](/img/structure/B1419508.png)

2-氯-1,7-二甲基-1H-苯并[d]咪唑

描述

2-Chloro-1,7-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound with the following chemical formula: C8H7ClN2 . It belongs to the imidazole family and exhibits interesting biological properties. Imidazoles are known for their diverse applications in medicinal chemistry, including antimicrobial and antifungal activities .

Synthesis Analysis

The synthesis of 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole involves specific chemical reactions. While I don’t have the exact synthetic pathway for this compound, it can be prepared through various methods, such as cyclization reactions or functional group transformations. Researchers have explored different synthetic routes to obtain this compound, aiming for high yields and purity. Further studies are needed to optimize the synthesis process .

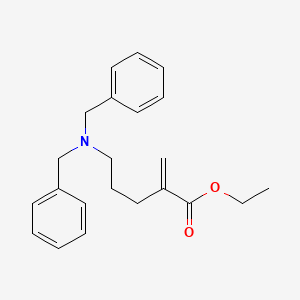

Molecular Structure Analysis

The molecular structure of 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole consists of a benzimidazole core with a chlorine atom at position 2 and methyl groups at positions 1 and 7. The imidazole ring system is planar, and the chlorine substitution introduces asymmetry. Solid-state NMR techniques have been employed to verify the quality of synthesized samples .

Chemical Reactions Analysis

The reactivity of 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole can be explored through its participation in various chemical reactions. Researchers have investigated its behavior under different conditions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions. These studies contribute to understanding its potential applications and reactivity patterns .

Physical And Chemical Properties Analysis

科学研究应用

抗结核应用

2-氯-1,7-二甲基-1H-苯并[d]咪唑衍生物显示出作为抗结核药物的显著潜力。Gobis等人(2015年)的研究合成并评估了一系列2-(2-苯基烷基)-1H-苯并[d]咪唑衍生物,显示出对结核分枝杆菌菌株具有高抗结核活性。一些衍生物对结核分枝杆菌表现出选择性活性,表明它们有潜力作为新型、选择性的抗结核药物(Gobis et al., 2015)。

腐蚀抑制

苯并咪唑衍生物,包括类似于2-氯-1,7-二甲基-1H-苯并[d]咪唑的化合物,已被研究其腐蚀抑制潜力。Rouifi等人(2020年)合成了新的苯并咪唑衍生物,并评估了它们在酸性环境中对碳钢的抑制性能。结果显示出显著的抑制效果,表明这些化合物有潜力作为腐蚀抑制剂(Rouifi et al., 2020)。

抗微生物活性

咪唑衍生物,包括2-氯-1,7-二甲基-1H-苯并[d]咪唑,已被证明具有抗微生物特性。Thomas等人(2018年)报道了合成具有抗菌活性的咪唑衍生物,对革兰氏阳性和革兰氏阴性细菌均具有活性,表明它们有潜力作为抗微生物剂(Thomas et al., 2018)。

抗炎和抗氧化性能

Shankar等人(2017年)合成了一系列2-(6-烷基吡嗪-2-基)-1H-苯并[d]咪唑类似物,评估了它们的抗炎和抗氧化活性。某些化合物表现出强效的抗炎活性和良好的DPPH清除活性,表明它们可用作抗炎和抗氧化剂(Shankar et al., 2017)。

安全和危害

As with any chemical compound, safety precautions are essential. Researchers handling 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole should follow standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific safety data, such as toxicity and environmental impact, require further investigation .

未来方向

作用机制

Target of Action

It is known that imidazole derivatives, which include 2-chloro-1,7-dimethyl-1h-benzo[d]imidazole, have a broad range of biological activities . They are key components to functional molecules used in a variety of applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse range of applications .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that environmental factors can significantly influence the action of many chemical compounds .

属性

IUPAC Name |

2-chloro-1,7-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-6-4-3-5-7-8(6)12(2)9(10)11-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCBUGFANWKRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1,7-dimethyl-1H-benzo[d]imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1419427.png)

![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)

![1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1419440.png)

![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)

![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)